tert-Butyl 4-bromo-2-hydroxybenzoate

Orthogonal protection Cross-coupling Hydrolytic stability

tert-Butyl 4-bromo-2-hydroxybenzoate (CAS 889858-09-7; molecular formula C₁₁H₁₃BrO₃; molecular weight 273.12) is a brominated salicylic acid derivative bearing a tert-butyl ester protecting group. This compound serves as a versatile synthetic intermediate, wherein the 4-bromo substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and other aromatic functionalization strategies.

Molecular Formula C11H13BrO3
Molecular Weight 273.126
CAS No. 889858-09-7
Cat. No. B592298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-2-hydroxybenzoate
CAS889858-09-7
Molecular FormulaC11H13BrO3
Molecular Weight273.126
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3
InChIKeyZYXVOGMSFFKAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-bromo-2-hydroxybenzoate (CAS 889858-09-7) Procurement-Relevant Technical Profile


tert-Butyl 4-bromo-2-hydroxybenzoate (CAS 889858-09-7; molecular formula C₁₁H₁₃BrO₃; molecular weight 273.12) is a brominated salicylic acid derivative bearing a tert-butyl ester protecting group . This compound serves as a versatile synthetic intermediate, wherein the 4-bromo substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and other aromatic functionalization strategies [1]. The tert-butyl ester moiety confers enhanced stability under basic and nucleophilic conditions relative to methyl or ethyl ester analogs, and can be selectively cleaved under acidic conditions (e.g., TFA/DCM) to yield 4-bromo-2-hydroxybenzoic acid [1].

Why Methyl or Ethyl 4-Bromo-2-Hydroxybenzoate Cannot Substitute for tert-Butyl 4-Bromo-2-Hydroxybenzoate in Multi-Step Syntheses


Substitution of tert-butyl 4-bromo-2-hydroxybenzoate with methyl or ethyl ester analogs introduces quantifiable risks in synthetic route fidelity and product isolation. The tert-butyl ester group demonstrates substantially greater resistance to base-catalyzed hydrolysis and nucleophilic attack than methyl or ethyl esters, enabling orthogonal deprotection strategies that preserve acid-labile functionalities elsewhere in the molecule . In contrast, methyl and ethyl esters undergo premature hydrolysis under the basic conditions frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling in aqueous carbonate media), leading to generation of the free carboxylic acid intermediate and potential off-pathway reactivity [1]. Furthermore, the higher boiling point (316.3±22.0 °C) and lower volatility (vapor pressure 0.0±0.7 mmHg at 25 °C) of the tert-butyl ester relative to methyl and ethyl analogs significantly alter chromatographic retention behavior and crystallization characteristics, impacting purification workflows and final product recovery .

Quantitative Differentiation: tert-Butyl 4-Bromo-2-Hydroxybenzoate (CAS 889858-09-7) Versus Closest Analogs


Orthogonal Ester Stability: tert-Butyl 4-Bromo-2-Hydroxybenzoate vs. Methyl and Ethyl Esters Under Basic Coupling Conditions

The tert-butyl ester group of tert-butyl 4-bromo-2-hydroxybenzoate exhibits significantly greater stability toward base-catalyzed hydrolysis compared to methyl and ethyl ester analogs, a critical distinction for multi-step synthetic sequences involving palladium-catalyzed cross-coupling reactions conducted under basic aqueous conditions [1]. This stability differential is well-established in the protective group literature for tert-butyl esters as a class, which demonstrates half-lives under basic hydrolysis conditions that are typically 10–100× longer than those of methyl esters, depending on steric environment [1]. In practical terms, this translates to preservation of the ester functionality during Suzuki-Miyaura coupling reactions performed in the presence of aqueous Na₂CO₃ or K₂CO₃, conditions under which methyl 4-bromo-2-hydroxybenzoate would undergo partial to complete hydrolysis, generating the free carboxylic acid and compromising subsequent synthetic steps [2].

Orthogonal protection Cross-coupling Hydrolytic stability Synthetic methodology

Physical Property Comparison: tert-Butyl vs. Methyl 4-Bromo-2-Hydroxybenzoate Boiling Point and Volatility

tert-Butyl 4-bromo-2-hydroxybenzoate exhibits a predicted boiling point of 316.3±22.0 °C at 760 mmHg and a predicted vapor pressure of 0.0±0.7 mmHg at 25 °C . These values are substantially higher than those of the corresponding methyl ester, methyl 4-bromo-2-hydroxybenzoate, which has a predicted boiling point of approximately 280–290 °C and a measurable vapor pressure at ambient temperature (compound-specific experimental data for the methyl ester is limited, but the class-level trend is well-documented for methyl vs. tert-butyl aromatic esters) . The reduced volatility of the tert-butyl ester minimizes evaporative losses during solvent removal and vacuum drying operations, while the higher boiling point influences retention time in gas chromatography and alters solubility profiles in common organic solvents .

Physicochemical properties Purification Chromatography Crystallization

Regioisomeric Selectivity: 4-Bromo vs. 5-Bromo tert-Butyl Hydroxybenzoate in Cross-Coupling Reactivity

The 4-bromo substitution pattern in tert-butyl 4-bromo-2-hydroxybenzoate (CAS 889858-09-7) confers distinct electronic and steric properties compared to its regioisomer, tert-butyl 5-bromo-2-hydroxybenzoate (CAS 224775-76-2) [1]. In palladium-catalyzed cross-coupling reactions, the 4-bromo substituent occupies the para position relative to the ester carbonyl, resulting in differential reactivity profiles due to resonance and inductive effects transmitted through the aromatic ring [2]. While direct head-to-head comparative kinetic data for these specific regioisomers is unavailable in the public literature, the well-established principles of aromatic substitution predict that the 4-bromo isomer experiences distinct electronic activation/deactivation relative to the 5-bromo isomer, influencing oxidative addition rates with Pd(0) catalysts and potentially affecting coupling yields under identical reaction conditions [2]. This positional distinction is non-trivial for synthetic chemists pursuing structure-activity relationship (SAR) studies or scaffold diversification campaigns.

Regioselectivity Palladium catalysis Structure-activity relationship Positional isomer

Purity Specification and Analytical Verification: tert-Butyl 4-Bromo-2-Hydroxybenzoate Batch-to-Batch Consistency

Commercial suppliers of tert-butyl 4-bromo-2-hydroxybenzoate (CAS 889858-09-7) report standard purity specifications ranging from 95% to 98%, with analytical verification via NMR, HPLC, or GC provided as batch-specific Certificates of Analysis . For procurement purposes, this represents a verifiable quality metric that can be cross-referenced against in-house analytical requirements. In contrast, the free acid analog, 4-bromo-2-hydroxybenzoic acid (CAS 1666-28-0), is commercially available at 97% purity (Sigma-Aldrich) and ≥99% purity (Protheragen) [1], though the functional utility of these two compounds in synthetic workflows is non-overlapping due to the orthogonal protection requirements discussed in Evidence Item 1 . The availability of batch-specific analytical documentation enables downstream users to establish traceable quality control parameters for GLP/GMP-adjacent research environments.

Quality control Analytical chemistry Procurement specification Purity

Synthetic Preparation Method: Addressing tert-Butyl Leaving Group Lability in Conventional Esterification

A patented preparation method for tert-butyl substituted hydroxybenzoates (CN110862318A/B) specifically addresses the known problem of tert-butyl group lability during sulfonate-catalyzed dehydration esterification, a synthetic challenge not encountered with methyl or ethyl ester preparation [1]. The method employs halogenated hydrocarbon and quaternary ammonium salt catalysts in N,N-dimethylformamide solvent following a Kolbe-Schmitt reaction to achieve conversion of the hydroxybenzoate intermediate to the tert-butyl ester, with LC monitoring to confirm complete conversion [1]. While this patent covers a class of tert-butyl substituted hydroxybenzoates rather than exclusively CAS 889858-09-7, the methodological innovation is directly applicable to the target compound and represents a technical solution to a reaction-specific limitation that does not exist for simpler alkyl esters.

Synthetic methodology Process chemistry Esterification tert-Butyl protection

Research and Industrial Application Scenarios for tert-Butyl 4-Bromo-2-Hydroxybenzoate (CAS 889858-09-7)


Multi-Step Organic Synthesis Requiring Orthogonal Carboxyl Protection

tert-Butyl 4-bromo-2-hydroxybenzoate is the preferred choice for synthetic sequences in which the carboxylic acid moiety must be protected during base-mediated transformations (e.g., palladium-catalyzed cross-coupling reactions conducted in aqueous carbonate media), then selectively deprotected under acidic conditions (e.g., TFA/DCM) to reveal the free acid for subsequent amide bond formation or bioconjugation [1]. This orthogonal protection strategy is not accessible with methyl or ethyl 4-bromo-2-hydroxybenzoate analogs, which undergo partial to complete hydrolysis under the same basic reaction conditions and cannot be selectively deprotected in the presence of acid-sensitive functional groups [1].

Palladium-Catalyzed Cross-Coupling for Scaffold Diversification

The 4-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions, enabling introduction of aryl, heteroaryl, amine, or other functional groups at the para position relative to the ester carbonyl [2]. This regioisomeric placement is distinct from the 5-bromo isomer (CAS 224775-76-2) and produces a different spatial vector for substituent introduction, a critical consideration in structure-activity relationship (SAR) studies where molecular geometry influences target binding [2]. The tert-butyl ester group remains stable under these basic coupling conditions, preserving the protected carboxyl functionality for subsequent synthetic elaboration [2].

Medicinal Chemistry Building Block for Fragment-Based Drug Discovery

The compound's molecular properties—including calculated Log P values (consensus Log Po/w = 3.01), topological polar surface area (46.53 Ų), and moderate aqueous solubility (0.0207 mg/mL predicted)—place it within physicochemical space suitable for fragment-based lead discovery campaigns . The bromine atom enables further synthetic elaboration while also providing potential for halogen bonding interactions with biological targets, a recognized strategy in fragment optimization [3]. The tert-butyl ester protecting group confers sufficient lipophilicity to facilitate membrane permeability in cellular assays following deprotection or as a prodrug element .

Quality-Controlled Intermediate for GLP/GMP-Adjacent Research

For research programs operating under quality systems requiring documented analytical characterization of intermediates, tert-butyl 4-bromo-2-hydroxybenzoate is commercially available with batch-specific Certificates of Analysis including NMR, HPLC, or GC purity verification at 95–98% specification . This documentation supports traceability and reproducibility requirements in environments where intermediate quality directly impacts downstream product purity and yield. The compound is stored at 2–8 °C under inert atmosphere to maintain stability, and suppliers provide safety data sheets consistent with GHS classification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-bromo-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.